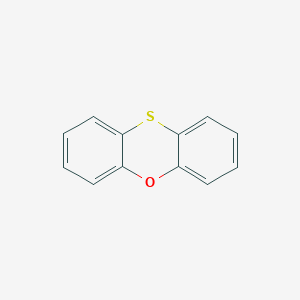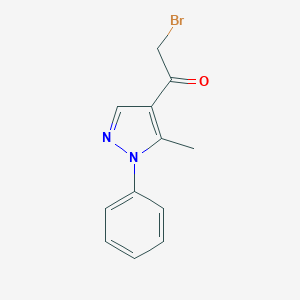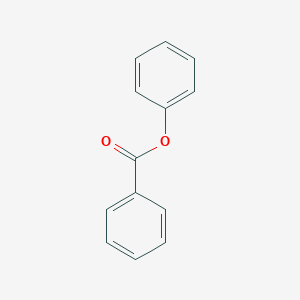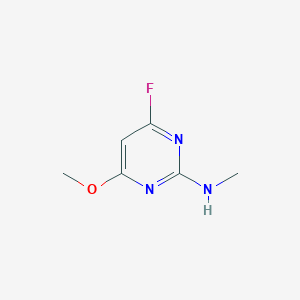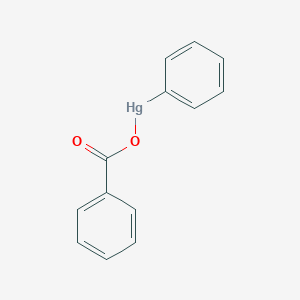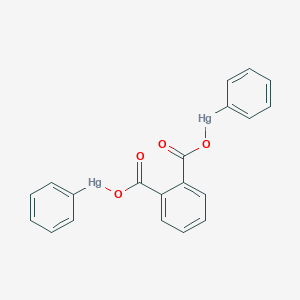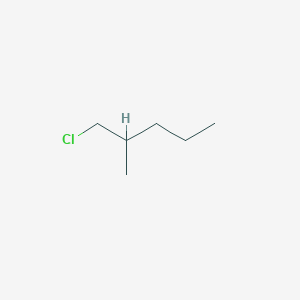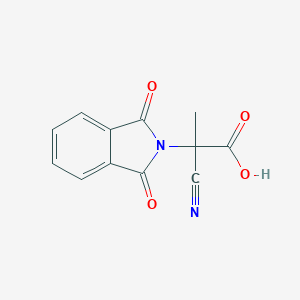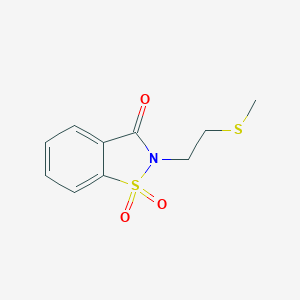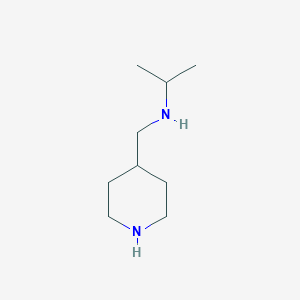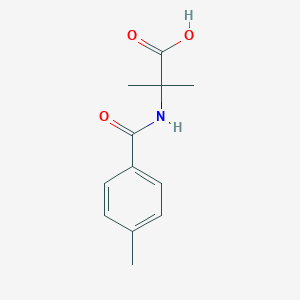
吡唑磺隆乙酯
描述
Pyrazosulfuron-ethyl is a highly active sulfonylurea herbicide that has been widely used for weed control in a variety of vegetables and other crops . It prevents the synthesis of essential amino acids by blocking cell division and weed growth . It is a selective and systemic herbicide, useful for controlling broadleaf weeds, sedges, and grassy weeds in paddy fields .
Synthesis Analysis
The synthesis of Pyrazosulfuron-ethyl involves the addition of crude sulfonyl isocyanate to a solution of 2-amino-4,6-dimethoxy pyrimidine in dry acetonitrile. The mixture is stirred at room temperature, and the resulting crystals are filtered, washed, and dried to obtain the title compound .
Molecular Structure Analysis
Pyrazosulfuron-ethyl shares the same basic structure as other sulfonylurea herbicides: a pyrazole ring linked to an identical pyrimidine through a sulfonylurea bridge . The only structural distinction of these sulfonylurea herbicides lies in the substitutions on the pyrazole ring .
Chemical Reactions Analysis
The hydrolytic transformation kinetics of Pyrazosulfuron-ethyl were investigated as a function of pH and temperature . The hydrolysis rate was pH-dependent and increased with increasing temperature . The hydrolysis of Pyrazosulfuron-ethyl was much faster in acidic or basic media than under neutral conditions . Both Pyrazosulfuron-ethyl and other sulfonylureas were subject to cleavage and contraction of the sulfonylurea bridge .
科学研究应用
土壤微生物学影响
常用于稻田的吡唑磺隆乙酯已被研究其对土壤微生物学的影响,特别是氮转化方面。室内孵育实验显示,土壤脲酶活性在7至30天内受到抑制,土壤硝化和微生物生物量氮在孵育的前20天内受到抑制。这表明吡唑磺隆乙酯对稻田土壤酶活性和氮循环有显著影响(Guan Lian-zhu, 2008)。
稻苗除草
吡唑磺隆乙酯在稻苗中控制杂草方面表现出良好效果。一项研究显示,其应用显著减少了杂草密度和干重,同时增加了稻苗的生物量,而对稻苗没有植物毒性影响(N. Angiras & Suresh Kumar, 2005)。
水中降解行为
吡唑磺隆乙酯在水中的降解行为随pH值变化而变化。在酸性条件下降解更快,在pH 4时半衰期为2.6天,在pH 7时为19.4天。这表明吡唑磺隆乙酯在水生环境中的稳定性和持久性高度依赖于pH值(S. Singh & Neera Singh, 2013)。
对稻米产量的影响
对移栽稻米的研究表明,吡唑磺隆乙酯可以有效管理杂草种类,从而提高稻米的产量。在特定剂量下施用吡唑磺隆乙酯导致较低的杂草指数和更高的稻米产量,展示了其在农学上的有效性(S. Pal et al., 2012)。
分子结构和结合亲和力
强效农药吡唑磺隆乙酯的分子结构已被分析,揭示了分子内的氢键和沿其轴线的锯齿链。这种结构理解有助于理解其除草活性和与其他物质的相互作用(D. Chopra et al., 2004)。
与人血清白蛋白的结合位点
关于吡唑磺隆乙酯与人血清白蛋白(HSA)的相互作用的研究显示出显著的结合亲和力,并确定了HSA的亚结构IIA中的主要结合位点。这项研究为研究磺酰脲类除草剂与重要生理蛋白质之间的相互作用提供了见解(Fei Ding et al., 2010)。
未来方向
A better understanding of the molecular basis in Pyrazosulfuron-ethyl tolerant organisms will shed light on the adaptive mechanisms to this herbicide . This could potentially lead to the development of transgenic crops resistant to Pyrazosulfuron-ethyl . Additionally, there is a growing interest in using hemolymph as a standard methodology for toxicology assays, which could provide a reliable tool for assessing the toxicity of substances like Pyrazosulfuron-ethyl .
属性
IUPAC Name |
ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058496 | |
| Record name | Pyrazosulfuron-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazosulfuron-ethyl | |
CAS RN |
93697-74-6 | |
| Record name | Pyrazosulfuron-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazosulfuron-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZOSULFURON-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


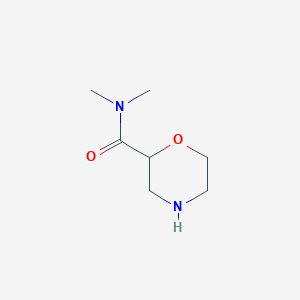
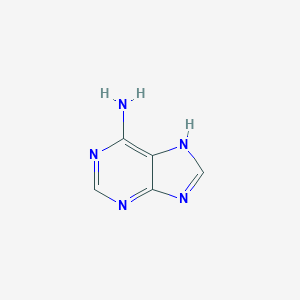
![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
